molecular formula C12H16N2O4 B1373408 (5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid CAS No. 1260649-54-4

(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid

Cat. No. B1373408
CAS RN: 1260649-54-4
M. Wt: 252.27 g/mol
InChI Key: FPERASUDPDOSIT-UHFFFAOYSA-N
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Description

“(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1260649-54-4 . It has a molecular weight of 252.27 . The IUPAC name for this compound is {5-[(tert-butoxycarbonyl)amino]-2-pyridinyl}acetic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(13-7-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Fluorescent Amino Acid Derivative Synthesis

The compound has been utilized in the synthesis of highly fluorescent amino acid derivatives. These derivatives demonstrate intense long-wave absorption and emission, with a high quantum yield of fluorescence. This makes them useful as sensitive analytical probes, particularly in analyzing peptide conformations (Szymańska et al., 2003).

In Vitro Metabolism Studies

In studies focused on in vitro metabolism, related compounds have been shown to undergo various metabolic pathways when exposed to human liver microsomes and cytochrome P450 isoforms. This research is significant for understanding the metabolic processing of similar compounds in pharmaceutical development (Prakash et al., 2008).

Peptide Synthesis and Modification

The compound has been used in the synthesis and modification of peptides. This includes the creation of peptides with acidic backbone-bound CH groups, which are important for various biochemical applications. The versatility in peptide backbone modification using this compound shows its potential in creating diverse peptide structures (Matt & Seebach, 1998).

Solid-Phase Peptide Synthesis

It has been instrumental in solid-phase peptide synthesis. The stability and reactivity of its derivatives in non-polar solvents make them particularly useful in this field, allowing for the efficient synthesis of peptides and depsipeptides (Dutta & Morley, 1971).

Heterocyclic Substituted α-Amino Acids

The compound has been used in the synthesis of novel heterocyclic substituted α-amino acids, which are important for the development of new pharmaceuticals and in biochemical research. These syntheses are essential for expanding the repertoire of non-proteinogenic amino acids (Adlington et al., 2000).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound could be used in the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . It could also be used in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .

properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(13-7-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERASUDPDOSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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